molecular formula C15H21N3O B11803923 2-(6-(Cyclopentylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde

2-(6-(Cyclopentylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B11803923
M. Wt: 259.35 g/mol
InChI Key: WQXRSPHZEIDLPN-UHFFFAOYSA-N
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Description

2-(6-(Cyclopentylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a cyclopentylamino group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Cyclopentylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common approach is to start with the pyridine ring, which is then functionalized to introduce the cyclopentylamino group. The pyrrolidine ring is subsequently constructed through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-efficiency, scalability, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance production efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

2-(6-(Cyclopentylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

2-(6-(Cyclopentylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored as a lead compound in drug discovery for treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-(Cyclopentylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.

    Pyridine derivatives: Compounds with similar pyridine rings but different functional groups.

    Cyclopentylamino derivatives: Compounds with the cyclopentylamino group attached to different scaffolds.

Uniqueness

2-(6-(Cyclopentylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

2-[6-(cyclopentylamino)pyridin-3-yl]pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C15H21N3O/c19-11-18-9-3-6-14(18)12-7-8-15(16-10-12)17-13-4-1-2-5-13/h7-8,10-11,13-14H,1-6,9H2,(H,16,17)

InChI Key

WQXRSPHZEIDLPN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=NC=C(C=C2)C3CCCN3C=O

Origin of Product

United States

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